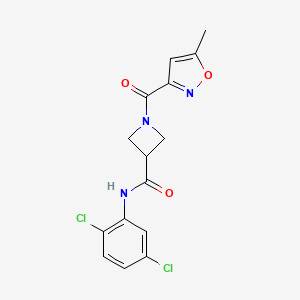
N-(2,4-dichlorophenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dichlorophenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide (DCPA) is a synthetic compound with a wide range of applications in scientific research. DCPA is a member of the azetidine-3-carboxamide family, which is composed of nitrogen-containing heterocycles. DCPA is a versatile compound that is used in many different areas of science, ranging from biochemical research to pharmaceutical development. It is an important tool for researchers, as it can be used to study the structure and function of proteins, enzymes, and other molecules.
科学的研究の応用
N-(2,4-dichlorophenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide has a wide range of applications in scientific research. It is commonly used to study the structure and function of proteins, enzymes, and other molecules. This compound has also been used in the field of biochemistry to study the activity of enzymes and their interactions with other molecules. In addition, it has been used in pharmaceutical development to study drug-receptor interactions and the effects of drugs on the body.
作用機序
The mechanism of action of N-(2,4-dichlorophenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide is not fully understood. However, it is believed to interact with proteins and enzymes through hydrogen bonding and van der Waals interactions. It is also thought to interact with receptors in the body, which can lead to changes in the activity of enzymes and other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have a variety of effects on the body, including changes in enzyme activity and receptor binding. It has also been shown to have anti-inflammatory and anti-cancer effects in animal models.
実験室実験の利点と制限
N-(2,4-dichlorophenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide is an advantageous compound to use in laboratory experiments due to its stability and low toxicity. It is also easy to synthesize and is relatively inexpensive. However, it is important to note that this compound is not water-soluble and must be used in an organic solvent for experiments.
将来の方向性
There are many potential future directions for research involving N-(2,4-dichlorophenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide. These include further studies of its biochemical and physiological effects, as well as its potential applications in drug development. Additionally, further research into the structure and function of proteins and enzymes could be conducted using this compound. Finally, further studies of its mechanism of action and its interactions with receptors could be explored.
合成法
N-(2,4-dichlorophenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide can be synthesized by the reaction of 2,4-dichlorophenylacetic acid with thiophene-2-carbonyl chloride in the presence of sodium hydroxide. The reaction is carried out in an aqueous medium at room temperature and yields this compound as a white solid. The compound is then purified by recrystallization and its structure is confirmed by spectroscopic methods.
特性
IUPAC Name |
N-(2,4-dichlorophenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O2S/c16-10-3-4-12(11(17)6-10)18-14(20)9-7-19(8-9)15(21)13-2-1-5-22-13/h1-6,9H,7-8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOMEKBCVLQEEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CS2)C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-1-{1-[4-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B6427251.png)
![1-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B6427252.png)
![cyclopentyl N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B6427254.png)
![N-{[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B6427260.png)
![8-(2,5-dichlorobenzenesulfonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B6427262.png)
![N-{[6-(furan-3-yl)pyridin-3-yl]methyl}isoquinoline-1-carboxamide](/img/structure/B6427276.png)
![3-cyclopropyl-1-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea](/img/structure/B6427288.png)
![3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]urea](/img/structure/B6427293.png)
![3-methyl-2-oxo-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B6427295.png)
![N-[(2-fluorophenyl)methyl]-6-methoxypyridazine-3-carboxamide](/img/structure/B6427309.png)


![N-[3,5-bis(trifluoromethyl)phenyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide](/img/structure/B6427326.png)
